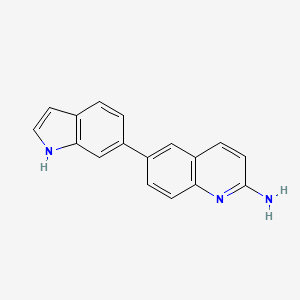

6-(1H-indol-6-yl)quinolin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H13N3 |

|---|---|

Molecular Weight |

259.30 g/mol |

IUPAC Name |

6-(1H-indol-6-yl)quinolin-2-amine |

InChI |

InChI=1S/C17H13N3/c18-17-6-4-14-9-12(3-5-15(14)20-17)13-2-1-11-7-8-19-16(11)10-13/h1-10,19H,(H2,18,20) |

InChI Key |

UHQDXYJEJYZMQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C3=CC4=C(C=C3)N=C(C=C4)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 6 1h Indol 6 Yl Quinolin 2 Amine

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 6-(1H-indol-6-yl)quinolin-2-amine reveals several logical disconnections for its synthesis. The primary disconnection point is the C-C bond between the C6 position of the quinoline (B57606) ring and the C6 position of the indole (B1671886) ring. This suggests a cross-coupling reaction as a key final step. Further deconstruction of the two main heterocyclic systems, the 2-aminoquinoline (B145021) and the 6-substituted indole, points to the necessity of synthesizing these precursor building blocks with appropriate functional groups for the final coupling reaction.

The 2-aminoquinoline core can be envisioned as arising from a substituted aniline (B41778) that undergoes cyclization. Similarly, the 6-substituted indole can be prepared from a suitably functionalized aniline derivative through various established indole synthesis methods. This strategic breakdown allows for a convergent synthesis, where the two key heterocyclic precursors are prepared separately and then combined.

Precursor Synthesis and Functional Group Transformations

The successful synthesis of this compound hinges on the efficient preparation of its constituent building blocks: a functionalized 2-aminoquinoline and a 6-haloindole.

Synthesis of Substituted Aniline and Indole Building Blocks

The synthesis of the required indole building block, typically a 6-haloindole (e.g., 6-bromo-1H-indole or 6-iodo-1H-indole), is a critical initial phase. These halogenated indoles serve as essential precursors for subsequent cross-coupling reactions. Various methods for indole synthesis can be employed, often starting from appropriately substituted anilines. indole-building-block.com For instance, the Fischer indole synthesis is a classic and versatile method. indole-building-block.com More contemporary approaches might involve palladium-catalyzed cyclization reactions to form the indole ring system. mdpi.com The specific choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern.

The aniline precursor for the quinoline core must be appropriately substituted to facilitate the formation of the 2-aminoquinoline ring. This often involves starting with a commercially available substituted aniline or performing functional group transformations on a simpler aniline derivative.

Preparation of Quinoline Core Scaffolds

The construction of the 2-aminoquinoline scaffold can be achieved through several established synthetic methods. A common approach involves the cyclization of a suitably substituted o-aminoaryl ketone or aldehyde with a reagent that provides the remaining atoms of the quinoline ring. For the synthesis of 2-aminoquinolines specifically, a Friedländer annulation or a variation thereof can be employed, reacting an o-aminoaryl ketone with a compound containing an activated methylene (B1212753) group.

Alternatively, modern palladium-catalyzed methods have been developed for the synthesis of quinolin-2(1H)-ones, which can then be converted to 2-aminoquinolines. nih.gov These methods often involve the coupling of anilines with other reagents, followed by a cyclization step. nih.gov The specific conditions and catalysts for these reactions are crucial for achieving high yields and selectivity. nih.govresearchgate.net

Bond-Forming Reactions for Indole-Quinoline Linkage

The crucial step in the synthesis of this compound is the formation of the bond connecting the indole and quinoline rings. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this transformation.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon bonds. researchgate.net These reactions offer a highly efficient and selective means of connecting the pre-functionalized indole and quinoline precursors.

Among the various palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling is a particularly effective method for this synthesis. libretexts.org This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org

In the context of synthesizing this compound, the Suzuki coupling would involve the reaction of a 6-halo-2-aminoquinoline with an indole-6-boronic acid or ester, or vice versa. The choice of coupling partners depends on the stability and accessibility of the respective precursors. The reaction mechanism involves an oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the desired C-C bond and regenerate the catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or other palladium complexes. mdpi.com |

| Ligand | Phosphine (B1218219) ligands such as PPh₃ or dppf. mdpi.com |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄. mdpi.com |

| Solvent | Toluene (B28343), dioxane, DMF, or a mixture of solvents with water. mdpi.com |

| Reactants | 6-Haloquinoline and Indole-6-boronic acid (or vice versa). |

While the Suzuki coupling is highly favored, other palladium-catalyzed reactions like the Sonogashira coupling (coupling of a terminal alkyne with an aryl or vinyl halide) and the Heck coupling (reaction of an alkene with an aryl or vinyl halide) could also be adapted for this synthesis, though they would require different functionalization of the precursor molecules. mdpi.comnih.gov For instance, a Sonogashira coupling could be used to form an alkynyl-linked intermediate, which could then be further manipulated to form the final product. nih.gov

Ruthenium-Catalyzed Annulation Approaches

Ruthenium-catalyzed annulation reactions have emerged as a powerful tool for the construction of quinoline rings. These methods often proceed through C-H activation and subsequent annulation with a suitable coupling partner, such as an alkyne. For the synthesis of a 6-substituted quinoline, a potential strategy would involve the reaction of a substituted aniline with a ruthenium catalyst. For instance, a ruthenium-catalyzed reaction between an aniline and a triamine, such as tris(3-hydroxypropyl)amine, has been reported for the synthesis of various quinoline derivatives. researchgate.net However, specific examples detailing the synthesis of this compound via this method are not readily found in the surveyed literature. The application of such a method would likely involve a pre-functionalized aniline bearing the indole moiety at the para-position.

A sustainable approach for creating fused heterocyclic systems involves ruthenium-catalyzed electro-oxidative annulation. For example, the synthesis of tetracyclic purinium salts has been achieved through the ruthenium(II)-catalyzed [4+2] electro-oxidative annulation of C6-arylpurines with alkynes, a process that avoids the need for stoichiometric metal oxidants. nih.gov Adapting this strategy to the synthesis of the target molecule would be a novel research direction.

Multi-Component and Domino Reaction Sequences

Multi-component reactions (MCRs) and domino reaction sequences offer an efficient pathway to complex molecules in a single step, enhancing atom economy and reducing synthetic steps. The synthesis of various quinoline derivatives has been successfully achieved using these strategies. sigmaaldrich.comdergipark.org.trsigmaaldrich.comnih.gova2bchem.commdpi.com

For instance, a one-pot methodology for the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives has been reported, involving the multicomponent reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole. a2bchem.com While this produces a different scaffold, it highlights the potential of MCRs in coupling indole and quinone-like structures. Similarly, copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes have been developed for the synthesis of quinolines. sigmaaldrich.com

A domino reaction protocol has also been used to synthesize benzothiophene-derived entities, which can be potential therapeutic agents. nih.gov The application of such domino strategies to specifically construct the this compound framework remains an area for further exploration.

Cyclization and Rearrangement Strategies

The Camps cyclization is a classic method for synthesizing hydroxyquinolines from o-acylaminoacetophenones using a base. nih.govnih.govbeilstein-journals.orgevitachem.com The reaction can yield two different isomers depending on the reaction conditions and the structure of the starting material. nih.govbeilstein-journals.org A plausible, though not explicitly documented, approach to this compound could involve a Camps-type cyclization of a suitably substituted o-acylaminoacetophenone, where the acyl group or the acetophenone (B1666503) ring carries the indol-6-yl moiety. Subsequent conversion of the resulting quinolinone to the 2-aminoquinoline would be necessary.

Reductive cyclization of nitrochalcone derivatives is a known method for the synthesis of 4-indolylquinoline derivatives. researchgate.netnih.gov This two-step process typically involves a Michael addition of an indole to a nitrochalcone, followed by reductive cyclization of the intermediate to form the quinoline ring. researchgate.netnih.gov While this method has been effectively used for the synthesis of 4-indolylquinolines, its adaptation to produce a 6-(indol-6-yl) isomer would require a different starting material, likely involving a chalcone (B49325) with the indole moiety positioned appropriately to facilitate the desired bond formation upon cyclization.

Skeletal rearrangement represents an advanced strategy for transforming one heterocyclic system into another. For instance, visible-light photocatalysis has been shown to mediate the dearomative dimerization of quinolines and their subsequent skeletal rearrangement to form indoles. nih.govresearchgate.net This transformation from an electron-deficient quinoline to an electron-rich indole occurs through a 1,2-aryl migration and ring-contraction sequence. nih.govresearchgate.net While this demonstrates the feasibility of converting quinoline scaffolds into indoles, a targeted synthesis of this compound via a skeletal rearrangement would necessitate a carefully designed substrate and specific reaction conditions to control the rearrangement process.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of any synthetic strategy to maximize yield and purity. For quinoline synthesis, various factors such as the choice of catalyst, solvent, temperature, and reaction time play a crucial role. acs.org For instance, in ruthenium-catalyzed reactions, the specific ruthenium precursor and ligands can significantly influence the outcome. researchgate.net In multi-component reactions, the stoichiometry of the reactants and the choice of catalyst are key parameters to optimize. a2bchem.com For cyclization reactions like the Camps cyclization, the base concentration and temperature can affect the ratio of isomeric products. nih.govbeilstein-journals.org Similarly, in reductive cyclization pathways, the choice of reducing agent and reaction conditions can impact the efficiency of the cyclization step. researchgate.netnih.gov A systematic study of these parameters would be essential to develop a high-yielding synthesis of this compound.

Solvent Effects and Reaction Temperature Profiling

The choice of solvent and the reaction temperature are critical parameters that can significantly influence the yield, reaction rate, and selectivity of Suzuki-Miyaura coupling reactions. The solvent must be capable of dissolving the reactants and the base to a sufficient extent, while also being compatible with the catalyst system. The temperature affects the kinetics of the reaction, with higher temperatures generally leading to faster reaction rates, but also potentially promoting side reactions or catalyst decomposition.

Solvent Effects:

The polarity of the solvent plays a crucial role in the outcome of Suzuki-Miyaura couplings. A range of solvents, from nonpolar to polar aprotic and protic, have been investigated for similar cross-coupling reactions involving heterocyclic compounds.

Aprotic Solvents: Solvents like 1,4-dioxane, toluene, and dimethylformamide (DMF) are commonly used. For the coupling of electron-rich arylboronic acids, anhydrous conditions in solvents like toluene have been shown to be effective. nih.gov In contrast, couplings involving electron-poor arylboronic acids often benefit from aqueous conditions in solvents like dimethoxyethane (DME). nih.gov The use of polar aprotic solvents such as acetonitrile (B52724) (MeCN) or DMF can in some cases alter the selectivity of the coupling reaction, for instance, in molecules with multiple reactive sites. nih.gov

Aqueous Mixtures: The presence of water can have a beneficial effect on the Suzuki-Miyaura reaction. It can help in the dissolution of the base (e.g., K₂CO₃ or K₃PO₄) and can also influence the catalytic cycle. Mixtures such as dioxane/water or DME/water are frequently employed. nih.govnih.gov For instance, studies on the coupling of chloroindoles have shown excellent yields using a dioxane/water mixture. nih.gov

Alcohols: Alcohols can also be used as solvents, sometimes offering advantages in terms of selectivity. For example, in the coupling of chloroaryl triflates, the use of isopropanol (B130326) resulted in selective cross-coupling at the chloride position, which was not achieved with other solvents like THF or MeCN. nih.gov

An illustrative data table summarizing the effect of different solvents on the yield of a model Suzuki-Miyaura coupling reaction between a halo-heterocycle and an arylboronic acid is presented below.

| Solvent System | Base | Temperature (°C) | Yield (%) | Reference |

| Toluene (anhydrous) | K₂CO₃ | 100 | High | nih.gov |

| DME/H₂O | K₂CO₃ | 85 | High | nih.gov |

| 1,4-Dioxane/H₂O | K₃PO₄ | 100 | ~97 | nih.gov |

| Isopropanol | KF | Room Temp. | Good | nih.gov |

| DMF | K₃PO₄ | 100-130 | Moderate | scielo.br |

Reaction Temperature Profiling:

The reaction temperature must be carefully controlled to balance the reaction rate and the stability of the reactants and catalyst.

Ambient to Moderate Temperatures: Many modern Suzuki-Miyaura protocols are designed to run at room temperature or slightly elevated temperatures (e.g., 60 °C), especially with highly active catalyst systems. nih.gov This is particularly advantageous when dealing with thermally sensitive functional groups.

Elevated Temperatures: For less reactive substrates, such as aryl chlorides, or to achieve reasonable reaction times, higher temperatures (e.g., 80-130 °C) are often necessary. scielo.br However, at elevated temperatures, the risk of side reactions like protodeboronation of the boronic acid increases, which can lower the yield of the desired product. nih.gov

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool to accelerate Suzuki-Miyaura reactions, significantly reducing reaction times from hours to minutes. nih.gov This technique allows for rapid heating to the desired temperature, which can lead to higher yields and cleaner reaction profiles.

The following table illustrates the impact of temperature on a model Suzuki coupling reaction.

| Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Room Temperature | 24 h | Low | scielo.br |

| 60 | 5-8 h | 91-99 | nih.gov |

| 80 | - | Increases with temperature | scielo.br |

| 100 | 24 h | High | nih.gov |

| 110 | < 10 min | High | nih.gov |

Catalyst Screening and Ligand Design

The choice of the palladium catalyst and the associated ligand is paramount for a successful Suzuki-Miyaura coupling. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Catalyst Screening:

A variety of palladium sources can be used, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being among the most common. nih.gov For challenging couplings, particularly those involving less reactive aryl chlorides or sterically hindered substrates, more sophisticated pre-catalysts are often employed. These pre-catalysts are typically air- and moisture-stable and generate the active Pd(0) species in situ.

Ligand Design:

The design of the phosphine ligand is a key area of research for improving the efficiency of Suzuki-Miyaura reactions.

Triphenylphosphine (PPh₃): This is a classical and widely used ligand, often effective for the coupling of aryl iodides and bromides. nih.gov

Bulky Electron-Rich Phosphines: For more challenging substrates, bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(tBu)₃) and biaryl phosphines (e.g., XPhos, SPhos), have shown superior performance. These ligands promote the oxidative addition step and stabilize the catalytic species. nih.gov The use of such ligands can enable reactions to proceed at lower catalyst loadings and milder conditions. nih.gov

N-Heterocyclic Carbenes (NHCs): NHC ligands have also emerged as powerful alternatives to phosphines in palladium catalysis, offering high stability and activity.

The table below provides a conceptual overview of how different catalyst-ligand systems might perform in the synthesis of an indolyl-quinoline structure.

| Palladium Source | Ligand | Substrate Type | Performance | Reference |

| Pd(PPh₃)₄ | PPh₃ | Aryl Iodide/Bromide | Good to Excellent | nih.gov |

| Pd(OAc)₂ | P(o-tol)₃ | Aryl Halide | Moderate | nih.gov |

| Pd(dba)₂ | AsPh₃ | Aryl Halide | Moderate | nih.gov |

| Pd Pre-catalyst | XPhos | Aryl Chloride/Bromide | Excellent | nih.gov |

| Pd Pre-catalyst | SPhos | Aryl Chloride/Bromide | Excellent | nih.gov |

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of quinoline derivatives and their analogues, several green chemistry approaches have been explored. acs.orgnih.gov

Use of Greener Solvents: A key principle of green chemistry is the reduction or elimination of hazardous solvents. For Suzuki-Miyaura reactions, the use of water or ethanol (B145695) as the reaction medium is highly desirable. researchgate.net These solvents are non-toxic, inexpensive, and readily available. The development of water-soluble ligands and catalysts has facilitated reactions in aqueous media.

Catalyst-Free and Metal-Free Reactions: While challenging, some methods aim to avoid the use of transition metal catalysts altogether. For the synthesis of certain quinoline derivatives, catalyst-free conditions or the use of more benign catalysts like iron have been reported for specific transformations. nih.gov

Nanocatalysis: The use of palladium nanoparticles as catalysts offers several advantages, including high catalytic activity and the potential for catalyst recovery and reuse, which aligns with green chemistry principles. nih.gov These nanocatalysts can sometimes be used in greener solvents and under milder conditions. For example, palladium nanoparticles have been used for Suzuki-Miyaura couplings at ambient temperatures. researchgate.net

Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods, making it a greener alternative. nih.gov

The following table summarizes some green chemistry approaches applicable to the synthesis of indolyl-quinolines.

| Green Approach | Key Features | Potential Advantages | Reference(s) |

| Aqueous Solvent System | Use of water or ethanol as solvent. | Reduced toxicity, cost, and environmental impact. | researchgate.net |

| Nanocatalysis | Use of palladium nanoparticles. | High activity, recyclability of the catalyst. | nih.gov |

| Microwave-Assisted Synthesis | Rapid heating using microwave irradiation. | Reduced reaction times, improved yields, lower energy consumption. | nih.gov |

| Dehydrative C-H Coupling | Use of readily available diols and anilines, producing water as the only byproduct. | Atom-economical, avoids pre-functionalized substrates. | nih.gov |

Advanced Spectroscopic and Crystallographic Elucidation of 6 1h Indol 6 Yl Quinolin 2 Amine Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Spectral Interpretation

One-dimensional NMR spectra are fundamental for structural elucidation.

¹H NMR (Proton NMR): This technique would reveal the number of different types of protons in the molecule, their chemical environments (indicated by chemical shift), the number of neighboring protons (indicated by signal splitting or multiplicity), and the integration of the signals would correspond to the number of protons of each type.

¹³C NMR (Carbon-13 NMR): This method provides information on the carbon skeleton of the molecule. It would show the number of distinct carbon environments and their electronic nature.

Without experimental data for 6-(1H-indol-6-yl)quinolin-2-amine, a table of expected chemical shifts cannot be accurately generated.

Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment

2D NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY experiments would identify protons that are coupled to each other, typically through two or three bonds, helping to piece together fragments of the molecule.

TOCSY would extend these correlations to show entire spin systems, connecting protons that are part of the same coupled network, even if they are not directly coupled.

HSQC spectra would establish direct one-bond correlations between protons and the carbon atoms they are attached to, providing a direct link between the ¹H and ¹³C spectra.

These techniques are used to determine the spatial proximity of atoms, regardless of whether they are connected through bonds.

NOESY and ROESY spectra would show cross-peaks between protons that are close to each other in space (typically within 5 Å). This information is critical for determining the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and formula of a compound and for gaining structural information through analysis of its fragmentation patterns. A high-resolution mass spectrum (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition and molecular formula of this compound. Analysis of the fragmentation pattern in the mass spectrum would offer further corroboration of the proposed structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.

In the absence of published experimental data, any discussion on the specific spectral characteristics of this compound would be purely speculative. The scientific community awaits the synthesis and detailed analytical characterization of this compound to fully elucidate its structural properties.

Following a comprehensive search of scientific literature and chemical databases, detailed experimental research findings specifically for the compound This compound are not available in the public domain. Synthesis and structural characterization data for this particular molecule have not been published.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and specific analysis for the requested sections. The generation of scientifically accurate content for the following outline points requires experimental data that is currently unavailable:

Electronic Spectroscopy for Chromophoric Characterization

While general spectroscopic characteristics of the constituent indole (B1671886) and 2-aminoquinoline (B145021) ring systems are known researchgate.netnih.govnist.govumaine.edu, applying this general knowledge to create specific data for this compound without experimental validation would be speculative and would not meet the requirement for scientifically accurate research findings.

Should research on this compound be published in the future, a detailed article based on those findings could be generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies

The UV-Vis absorption spectrum of this compound is expected to exhibit complex absorption bands arising from the π → π* and n → π* electronic transitions within the indole and quinoline (B57606) ring systems. The conjugation between these two aromatic moieties would likely lead to a red-shift in the absorption maxima compared to the individual parent heterocycles. A data table summarizing the absorption maxima (λmax) and molar absorptivity (ε) in various solvents would be crucial for understanding the electronic behavior of the molecule. However, no such experimental data has been reported.

Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |

|---|

Fluorescence and Luminescence Properties Investigation

Given the presence of the extended π-system, this compound is anticipated to be fluorescent. An investigation into its fluorescence and luminescence properties would involve determining its emission and excitation spectra, quantum yield, and fluorescence lifetime. These parameters are critical for assessing its potential applications in areas such as chemical sensing or as a fluorescent probe. The specific wavelengths of emission and the efficiency of the fluorescence process remain undetermined in the absence of experimental studies.

Table 2: Hypothetical Fluorescence Data for this compound

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

|---|

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction Analysis

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C17H13N3 |

| Formula Weight | 259.31 |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Volume | Data Not Available |

| Z | Data Not Available |

Conformational Analysis and Intermolecular Interactions in Crystalline State

Based on the X-ray diffraction data, a detailed analysis of the molecular conformation and the network of intermolecular interactions within the crystal lattice could be performed. This would include identifying any intramolecular hydrogen bonds and analyzing the intermolecular forces, such as hydrogen bonding and π-π stacking interactions, that govern the crystal packing. These interactions are fundamental to the material's properties, including its stability and solubility. Without the crystal structure, this analysis remains purely speculative.

Computational and Theoretical Investigations of 6 1h Indol 6 Yl Quinolin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods are used to determine the optimized geometry and electronic properties, offering insights into molecular stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For organic molecules like 6-(1H-indol-6-yl)quinolin-2-amine, DFT calculations, often using the B3LYP functional with basis sets such as 6-311++G(d,p), are employed to determine the most stable molecular geometry and to calculate various electronic parameters. researchgate.netnih.gov

These calculations yield global reactivity descriptors, which help in predicting the chemical behavior of the molecule. Key descriptors include chemical hardness (η) and its inverse, softness (S). Hardness is a measure of resistance to change in electron distribution, with more stable compounds having a higher hardness value. nih.gov Conversely, softness indicates how easily a molecule will react, with softer molecules being more reactive. nih.gov These parameters are crucial for understanding the molecule's potential interactions and stability.

| Parameter | Symbol | Typical Value Range | Significance |

| Hardness | η | 1-3 eV | Measures stability and resistance to deformation. |

| Softness | S | 0.3-1.0 eV⁻¹ | Indicates chemical reactivity. |

| Electronegativity | χ | 3-5 eV | Measures electron-attracting power. |

| Chemical Potential | µ | -5 to -3 eV | Represents the escaping tendency of electrons. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is generated from the DFT-optimized structure and illustrates the electrostatic potential on the molecule's surface.

Different colors on the MEP map represent varying levels of electrostatic potential.

Red Regions : These indicate areas of negative electrostatic potential, which are rich in electrons. For this compound, such regions are expected to be localized around the nitrogen atoms of the quinoline (B57606) and indole (B1671886) rings, making them susceptible to electrophilic attack and likely sites for hydrogen bonding. researchgate.net

Blue Regions : These denote areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green Regions : These represent areas of neutral or near-zero potential.

The MEP map provides a clear, visual guide to the molecule's reactive sites. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as an electron donor. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential. A higher EHOMO value indicates a greater ability to donate electrons. nih.gov

LUMO : This orbital acts as an electron acceptor. The energy of the LUMO (ELUMO) is related to the electron affinity. A lower ELUMO value suggests a greater ability to accept electrons. nih.gov

The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO). This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. nih.gov For aromatic heterocyclic systems, this gap is a crucial parameter in designing materials with specific electronic and optical properties. researchgate.net

| Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -5.0 to -6.0 | Electron Donating |

| LUMO | -1.5 to -2.5 | Electron Accepting |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.0 | Indicator of Stability & Reactivity |

Molecular Dynamics (MD) Simulations

While quantum calculations provide insight into static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. These simulations model the movements and interactions of atoms, providing a view of the molecule's flexibility and its interactions with its environment.

The compound this compound has a degree of flexibility due to the single bond connecting the indole and quinoline ring systems. The relative orientation of these two rings is defined by a torsional angle. researchgate.net MD simulations can explore the molecule's conformational landscape by simulating its atomic motions over time, allowing researchers to identify the most energetically favorable (stable) conformations. nih.gov This is achieved by running simulations and analyzing the potential energy surface to find low-energy states, which correspond to the most probable shapes the molecule will adopt.

In Silico Docking Studies with Molecular Targets

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govamazonaws.com This method is instrumental in drug discovery for predicting the interaction between a ligand and its target protein, providing insights into the binding affinity and mode of action.

The prediction of ligand-protein interactions is fundamental to understanding the biological potential of a compound. fiveable.me For the this compound scaffold, the indole and quinoline moieties are recognized pharmacophores that can interact with a variety of biological targets. nih.govresearchgate.net Docking studies on closely related indole-quinoline derivatives have revealed potent inhibitory activities against several key protein targets implicated in cancer and microbial diseases.

For instance, a series of quinoline-indole derivatives designed as analogues of isocombretastatin A-4 were found to bind effectively to the colchicine (B1669291) site of tubulin, thereby inhibiting microtubule polymerization. nih.gov Similarly, computational studies on conjugates of 5,11-dimethyl-5H-indolo[2,3-b]quinoline demonstrated strong binding to DNA and topoisomerase II-DNA complexes, suggesting a mechanism of action involving the disruption of DNA replication. mdpi.com Another study on pyrazolo[3,4-d]pyrimidin-4-amine hybrids attached to a quinoline core identified α-glucosidase as a potential target. researchgate.net

These studies indicate that the this compound structure likely has a high affinity for protein kinase and enzyme active sites, acting as a competitive inhibitor. The binding affinity, often expressed as a docking score in kcal/mol, quantifies the stability of the ligand-protein complex.

Table 1: Examples of In Silico Docking Studies on Structurally Related Indole-Quinoline Derivatives

| Compound Class | Target Protein | Binding Affinity / Score (kcal/mol) | Reference |

| Thiopyrano[2,3-b]quinoline derivatives | CB1a (PDB: 2IGR) | -5.3 to -6.1 | nih.gov |

| Indole-based heterocyclic compounds | UDP-N-acetylmuramate-L-alanine ligase (MurC) | up to -11.5 | nih.gov |

| Indolo[2,3-b]quinoline conjugates | Topoisomerase IIα-DNA complex | Ki = 2.8 nM (calculated) | mdpi.com |

| Quinoline-indole derivatives (isoCA-4 analogs) | Tubulin (colchicine site) | Not specified, but potent inhibition observed | nih.gov |

| Pyrimidohexahydroquinoline derivatives | Mcl-1 enzyme | -8.90 to -8.97 | rsc.org |

The stability of a ligand within a protein's binding pocket is governed by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. nih.govnih.gov The this compound molecule possesses key functional groups capable of forming these critical interactions. The nitrogen atom of the indole ring and the primary amine group on the quinoline ring are potent hydrogen bond donors, while the aromatic rings of both indole and quinoline moieties provide extensive surfaces for hydrophobic and π-π stacking interactions. nih.govnih.gov

Analysis of docked indole-quinoline analogues reveals specific and crucial interactions with amino acid residues. In a study of indolo[2,3-b]quinoline conjugates with topoisomerase II beta, hydrogen bonds were predicted between the indole moiety and the side chain of glutamine (GLN778) and between an amide linker and arginine (ARG503). mdpi.com Docking of thiopyrano[2,3-b]quinoline derivatives identified interactions with multiple lysine (B10760008) (LYS), isoleucine (ILE), and valine (VAL) residues. nih.gov The ability to form these directed hydrogen bonds and broad hydrophobic contacts is a key determinant of binding affinity and selectivity.

Table 2: Predicted Intermolecular Interactions for Related Indole-Quinoline Structures

| Compound/Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Indolo[2,3-b]quinoline conjugate | Topoisomerase IIβ | GLN778, ARG503 | Hydrogen Bond | mdpi.com |

| Indolo[2,3-b]quinoline conjugate | Topoisomerase IIα | ASP463, ARG487 | Hydrogen Bond | mdpi.com |

| Thiopyrano[2,3-b]quinoline derivatives | CB1a | ILE-8, LYS-7, VAL-14, PHE-15, TRP-12 | General (Hydrogen & Hydrophobic) | nih.gov |

| Quinoline-Indole-Schiff base derivative | Nur77-LBD | Naphthalene ring interaction | π-π stacking | nih.gov |

Theoretical Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the structural and electronic properties of molecules, which in turn can be used to simulate and interpret spectroscopic data. rsc.orgtheses-algerie.com For novel compounds like this compound, DFT calculations can provide valuable insights into its geometry, vibrational frequencies (IR spectra), and electronic transitions (UV-Vis spectra) before extensive experimental work is undertaken.

Studies on related quinoline and pyridine (B92270) derivatives have demonstrated the utility of DFT for understanding molecular properties. rsc.orgnih.gov Calculations at the B3LYP/6-311G(d,p) level of theory, for example, have been used to optimize molecular structures, calculate HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gaps, and map electrostatic potential. theses-algerie.com The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

In several studies involving newly synthesized quinoline and pyridine derivatives, theoretically predicted spectroscopic data, such as 1H and 13C NMR chemical shifts, showed excellent correlation with experimental findings. nih.govresearchgate.net This strong agreement validates the use of computational methods to predict the spectroscopic characteristics of this compound.

Table 3: Example of Theoretically Calculated Properties for Related Heterocyclic Systems

| Compound Class | Computational Method | Calculated Property | Significance | Reference |

| Pyrimidohexahydroquinolines | DFT (B3LYP/3-21G) | Total Energy, Dipole Moment | Predicts thermodynamic stability of isomers | rsc.org |

| Substituted Quinoline Alcohols | DFT (B3LYP/6-311G(d,p)) | HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability | theses-algerie.com |

| 2-amino-3-cyanopyridine derivative | DFT | 1H-NMR, 13C-NMR spectra | Structure elucidation and validation | nih.gov |

Advanced Predictive Models for Molecular Properties

Beyond single-molecule calculations, advanced predictive models such as Quantitative Structure-Activity Relationship (QSAR) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling are essential for modern drug development. nih.govresearchgate.net These models use statistical methods and machine learning to correlate chemical structures with biological activities and pharmacokinetic properties.

QSAR studies have been successfully applied to series of indole and quinoline derivatives to predict their therapeutic potential. nih.govkoreascience.kr These models are built by calculating a wide range of molecular descriptors—such as electronic, hydrophobic, and topological parameters—and using multiple linear regression (MLR) or other algorithms to create a predictive equation. nih.govkoreascience.kr For example, a QSAR study on indole derivatives found that high electronic energy and dipole moment correlated with antibacterial activity against S. aureus. nih.govkoreascience.kr

Furthermore, in silico ADMET prediction is crucial for evaluating the drug-likeness of a compound. Models like the BOILED-Egg analysis can predict gastrointestinal absorption and blood-brain barrier permeation based on polarity and lipophilicity. amazonaws.com Studies on various quinoline hybrids have used these tools to confirm favorable oral bioavailability and low toxicity profiles, guiding the selection of candidates for further development. amazonaws.comnih.gov Such models would be invaluable for assessing the potential of this compound as a drug candidate.

Table 4: Key Descriptor Types Used in Advanced Predictive Models for Related Compounds

| Model Type | Compound Class | Key Descriptors Used | Predicted Property | Reference |

| 2D-QSAR | Indole derivatives | Electronic energy, Dipole moment, Kappa shape index (κ2) | Antibacterial activity (pMIC) | nih.govkoreascience.kr |

| 3D-QSAR (CoMFA) | Indolo-quinoline derivatives | Steric and Electrostatic fields | Antimalarial activity | researchgate.net |

| ADMET Prediction | Quinoline-imine derivatives | Molecular weight, LogP, H-bond donors/acceptors | Intestinal absorption, BBB penetration, CYP2D6 inhibition | nih.gov |

| ADMET (BOILED-Egg) | Pyrazol-1-yl quinoline derivatives | WLOGP (lipophilicity), TPSA (polarity) | Gastrointestinal absorption, Brain permeation | amazonaws.com |

In-Depth Analysis of this compound Reveals Gaps in Current Scientific Literature

Despite extensive searches of scientific databases and literature, detailed experimental or computational studies specifically focusing on the molecular interactions and mechanistic actions of the chemical compound This compound are not publicly available at this time. The requested in-depth analysis for this specific molecule, covering its molecular recognition processes, enzyme inhibition mechanisms, and receptor binding profiles, cannot be completed as there is no published research to draw upon.

The molecular framework of this compound, which combines an indole and a quinoline-2-amine moiety, belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. Generally, indole and quinoline derivatives are known to be scaffolds for developing various biologically active agents, particularly as kinase inhibitors for cancer therapy. nih.govbiointerfaceresearch.comnih.govnih.gov However, without specific studies on the title compound, any discussion of its potential biological activity would be purely speculative and fall outside the required scope of this analysis.

Research on structurally related compounds provides context for the types of interactions such molecules can undergo, but these findings are not directly applicable to this compound. For instance, studies on other indolyl-quinoline derivatives have explored their potential as KDR kinase inhibitors and anticancer agents that interact with DNA and topoisomerases. nih.govmdpi.com Similarly, various quinoline derivatives have been investigated through in silico molecular docking studies to predict their binding affinity for different biological targets. nih.govnih.gov

The absence of specific data for this compound highlights a gap in the current scientific literature. Future research, including synthesis, in vitro assays, and in silico modeling, would be necessary to elucidate the specific molecular interactions and fulfill the detailed analytical framework requested.

Molecular Interactions and Mechanistic Studies of 6 1h Indol 6 Yl Quinolin 2 Amine

Cellular Pathway Perturbation Studies (In Vitro, Mechanistic Focus)

Detailed in vitro studies focusing on the perturbation of cellular pathways by 6-(1H-indol-6-yl)quinolin-2-amine have not been extensively reported in publicly accessible scientific literature.

Modulation of Intracellular Signaling Cascades

Specific data on how this compound modulates key intracellular signaling cascades is not available. Research detailing its effects on pathways such as MAPK/ERK, PI3K/Akt, or JAK/STAT, and the specific molecular targets within these cascades that it may interact with, has not been published.

Impact on Gene Expression and Protein Synthesis

There is no specific information available regarding the impact of this compound on global or targeted gene expression profiles. Studies employing techniques such as microarray or RNA-sequencing to determine differential gene expression upon cellular treatment with this compound are not present in the reviewed literature. Consequently, its effects on the downstream processes of protein synthesis and expression levels of specific proteins remain uncharacterized.

Interaction with Nucleic Acids and Membrane Systems

The direct interaction of this compound with biological macromolecules like nucleic acids and cellular membrane systems is an area that requires investigation.

DNA/RNA Binding Characteristics

Specific studies detailing the binding characteristics of this compound with DNA or RNA are not found in the available literature. Therefore, information regarding its potential binding modes (e.g., intercalation, groove binding), binding affinity (e.g., dissociation constant), and sequence selectivity is currently unknown.

Membrane Permeability and Interaction Models

Experimental data or computational models describing the membrane permeability of this compound are not available. Studies that would define its ability to cross cellular membranes, such as Parallel Artificial Membrane Permeability Assays (PAMPA) or Caco-2 cell assays, have not been reported. Furthermore, models of its interaction with lipid bilayers are yet to be developed.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 1h Indol 6 Yl Quinolin 2 Amine Analogues

Systematic Structural Modifications of the Quinoline (B57606) Moiety

Substituent Effects on the Quinoline Ring System

The introduction of various substituents on the quinoline ring can modulate the electronic and steric properties of the molecule, thereby influencing its biological activity. Research on related quinoline-containing compounds has provided valuable insights into these effects.

The electronic nature of substituents on the quinoline ring plays a pivotal role. Generally, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the ring system, affecting its ability to participate in crucial interactions such as hydrogen bonding and π-π stacking. For instance, in a series of quinoline derivatives, it was observed that the presence of different substituents on the quinoline ring significantly influenced their antiproliferative activities nih.gov. While a direct SAR study on 6-(1H-indol-6-yl)quinolin-2-amine is not extensively documented, principles from analogous series can be extrapolated.

The position of the substituent is also a critical determinant of activity. Modifications at positions 4, 7, and 8 of the quinoline nucleus have been shown to be particularly important in other quinoline-based scaffolds nih.gov. For example, the introduction of a bulky substituent at position 7 has been shown to enhance antiproliferative activity in some quinoline derivatives nih.gov.

Below is a hypothetical data table illustrating potential substituent effects on the quinoline ring of a generic 6-(indol-6-yl)quinolin-2-amine scaffold, based on general principles observed in related compounds.

| Compound | R1 (Position 4) | R2 (Position 7) | Relative Activity |

| A-1 | H | H | 1.0 |

| A-2 | CH3 | H | 1.2 |

| A-3 | OCH3 | H | 1.5 |

| A-4 | H | Cl | 2.1 |

| A-5 | H | OCH3 | 1.8 |

| A-6 | OCH3 | Cl | 3.5 |

Modifications at the Amine Functionality

The 2-amino group on the quinoline ring is a key functional group that can be readily modified to explore its impact on biological activity. Modifications can include alkylation, acylation, and formation of various derivatives.

Studies on related aminoquinoline compounds have shown that the nature of the substituent on the amino group can significantly influence biological outcomes. For example, in a series of novel 4-N-phenylaminoquinoline derivatives, modifications at the amino group were found to be critical for their anti-cholinesterase activities mdpi.com. The introduction of different substituents can affect the basicity of the nitrogen atom and its ability to act as a hydrogen bond donor or acceptor.

Furthermore, converting the primary amine to secondary or tertiary amines, or to amides, can alter the molecule's polarity, lipophilicity, and metabolic stability. For instance, in a series of quinoline-6-carboxamides, the nature of the amino acid coupled to the quinoline moiety influenced the structure-activity relationship of these compounds as antibacterial agents mdpi.com.

A hypothetical data table illustrating potential modifications at the amine functionality is presented below.

| Compound | Modification at 2-Amine | Relative Activity |

| B-1 | -NH2 | 1.0 |

| B-2 | -NHCH3 | 1.3 |

| B-3 | -N(CH3)2 | 0.8 |

| B-4 | -NHCOCH3 | 0.5 |

| B-5 | -NH-phenyl | 2.5 |

Systematic Structural Modifications of the Indole (B1671886) Moiety

The indole moiety is another critical component of the this compound scaffold, offering several sites for modification that can influence the compound's biological profile.

Substituent Effects on the Indole Ring System

In a study on 6-(indol-2-yl)pyridine-3-sulfonamides, a structurally related class of compounds, the optimal combination of substituents at the indole N-1, C-5, and C-6 positions was investigated to improve pharmacokinetic properties and limit in vivo oxidative metabolism nih.gov. This highlights the importance of exploring substitutions on the indole ring to enhance the drug-like properties of the molecule.

The introduction of halogens, alkyl, and alkoxy groups at various positions of the indole ring can lead to significant changes in activity. For instance, in some series of indole derivatives, the presence of electron-withdrawing groups on the indole ring has been shown to enhance certain biological activities nih.gov.

A hypothetical data table summarizing potential substituent effects on the indole ring is provided below.

| Compound | R3 (Indole Position 5) | R4 (Indole Position 7) | Relative Activity |

| C-1 | H | H | 1.0 |

| C-2 | F | H | 1.7 |

| C-3 | OCH3 | H | 1.4 |

| C-4 | H | Cl | 2.0 |

| C-5 | F | Cl | 3.2 |

Modifications at the Indole Nitrogen

The nitrogen atom of the indole ring (N-1 position) is a common site for modification. Alkylation or arylation at this position can significantly impact the compound's properties. N-substitution can alter the planarity of the indole ring system and influence its interactions with biological targets.

For example, in the development of donepezil-indole hybrids, modifications at the indole nitrogen were explored to create multi-target molecules for Alzheimer's disease nih.gov. The introduction of a benzyl group at the N-1 position of indole has been a common strategy in the design of various bioactive molecules.

The size and nature of the substituent at the indole nitrogen can affect the molecule's ability to fit into a binding pocket and can also influence its metabolic stability.

A hypothetical data table illustrating the effect of modifications at the indole nitrogen is shown below.

| Compound | Modification at Indole N-1 | Relative Activity |

| D-1 | H | 1.0 |

| D-2 | -CH3 | 1.1 |

| D-3 | -CH2-phenyl | 1.9 |

| D-4 | -SO2-phenyl | 0.7 |

Variations of the Inter-Ring Linkage and Bridging Elements

The direct C-C bond between the quinoline and indole rings in this compound provides a relatively rigid scaffold. Modifying this linkage by changing the point of attachment or introducing bridging elements can significantly alter the molecule's conformation and, consequently, its biological activity.

Introducing flexible or rigid linkers between the quinoline and indole moieties could allow for a more extensive exploration of the chemical space and could lead to interactions with different regions of a biological target. Potential linkers could include short alkyl chains, ether, or amide functionalities. However, the synthesis of such analogues presents a significant chemical challenge.

A hypothetical data table exploring variations in the inter-ring linkage is presented below.

| Compound | Linkage Variation | Relative Activity |

| E-1 | 6-(Indol-6-yl)quinoline | 1.0 |

| E-2 | 6-(Indol-5-yl)quinoline | 0.6 |

| E-3 | 7-(Indol-6-yl)quinoline | 0.8 |

| E-4 | 6-(CH2-indol-6-yl)quinoline (Methylene bridge) | 1.3 |

| E-5 | 6-(O-indol-6-yl)quinoline (Ether bridge) | 0.4 |

Conformational Analysis and its Impact on Mechanistic Insights

A conformational analysis of this compound would involve computational and experimental methods to determine the preferred three-dimensional arrangement of the molecule. The key focus would be on the rotational barrier around the single bond connecting the indole and quinoline rings. This rotation dictates the relative orientation of the two heterocyclic systems, which is crucial for understanding how the molecule interacts with biological targets.

Computational Approaches: Techniques such as Density Functional Theory (DFT) and molecular mechanics force fields would be employed to calculate the potential energy surface as a function of the dihedral angle between the indole and quinoline rings. This would identify the lowest energy (most stable) conformations.

Experimental Validation: Methods like X-ray crystallography could provide the solid-state conformation, while Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) studies, would offer insights into the solution-phase conformation.

Impact on Mechanistic Insights: The preferred conformation is critical for understanding the molecule's binding mode to a target protein. For instance, a planar conformation might be necessary for optimal stacking interactions within a binding pocket, whereas a twisted conformation might be required to fit into a differently shaped active site. Understanding these preferences is fundamental to elucidating the mechanism of action and designing more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, this would require a dataset of compounds with varying substituents on the indole and quinoline rings, along with their corresponding measured biological activities (e.g., IC50 values against a specific enzyme or receptor).

Descriptor Selection and Calculation

The first step in QSAR modeling is to represent the chemical structures numerically using molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties.

Types of Descriptors:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices (e.g., connectivity indices), 2D autocorrelations, and fragment counts. These describe the connectivity and topology of the molecule.

3D Descriptors: Steric parameters (e.g., molecular volume, surface area), electronic properties (e.g., dipole moment, partial charges), and hydrophobic fields. These depend on the 3D conformation of the molecule.

Calculation: Software such as DRAGON, MOE (Molecular Operating Environment), or various Python libraries (e.g., RDKit) would be used to calculate a wide range of descriptors for each analogue in the dataset.

Statistical Model Development and Validation

Once descriptors are calculated, statistical methods are used to build a predictive model.

Model Development:

Multiple Linear Regression (MLR): A common method to create a linear equation relating the biological activity to a set of descriptors.

Partial Least Squares (PLS): Useful when the number of descriptors is large or when they are correlated.

Machine Learning Methods: Techniques like Support Vector Machines (SVM), Random Forest (RF), or Artificial Neural Networks (ANN) can be employed to capture non-linear relationships.

Model Validation:

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the model's robustness and predictive ability on the training set.

External Validation: The model's predictive power is tested on an external set of compounds that were not used in the model development.

Statistical Metrics: The quality of the model is evaluated using metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE).

A hypothetical data table for a QSAR study might look like this:

| Compound ID | Substituent (R) | log(1/IC50) | ClogP | Molecular Weight |

| 1a | -H | 5.2 | 3.5 | 273.32 |

| 1b | -F | 5.5 | 3.7 | 291.31 |

| 1c | -Cl | 5.8 | 4.1 | 307.76 |

| 1d | -CH3 | 5.4 | 3.9 | 287.35 |

Rational Design Principles Derived from SAR/SPR

The insights gained from SAR, SPR, conformational analysis, and QSAR studies would converge to establish a set of rational design principles for developing improved analogues of this compound.

Key Pharmacophore Features: Identification of the essential structural features required for biological activity. For example, the 2-amino group on the quinoline ring might be a crucial hydrogen bond donor, and the indole NH might be another important interaction point.

Influence of Substituents:

Electronic Effects: Understanding how electron-donating or electron-withdrawing groups at specific positions on the rings affect activity.

Steric Effects: Determining the optimal size and shape of substituents to enhance binding affinity and selectivity.

Hydrophobicity: Establishing the ideal lipophilicity for optimal cell permeability and target engagement.

Conformational Constraints: If a specific conformation is found to be essential for activity, modifications could be introduced to lock the molecule in that preferred geometry, potentially leading to increased potency.

A summary of hypothetical SAR findings could be presented in a table:

| Position of Substitution | Effect of Small Alkyl Groups | Effect of Halogens | Effect of Polar Groups |

| Indole N1 | Decreased activity | N/A | Decreased activity |

| Indole C5 | Increased activity | Increased activity (F, Cl) | Decreased activity |

| Quinoline C4 | Steric hindrance, decreased activity | Decreased activity | Tolerated |

| Quinoline C7 | Maintained or slightly increased activity | Increased activity | Maintained activity |

Advanced Analytical Methodologies for Research and Quantification of 6 1h Indol 6 Yl Quinolin 2 Amine

Chromatographic Techniques for Purification and Analysis

Chromatography stands as a cornerstone for the separation, identification, and quantification of 6-(1H-indol-6-yl)quinolin-2-amine. The choice of technique is dictated by the specific analytical challenge, ranging from preparative purification to trace-level quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. nih.govpharmaguideline.com The development of a robust HPLC method is a critical step in its analysis. pharmaguideline.com

A reversed-phase HPLC method would likely be the most suitable approach for this compound, given its aromatic and moderately polar nature. pharmaguideline.com The method development process would involve a systematic optimization of several key parameters to achieve the desired separation and sensitivity.

Key Considerations for HPLC Method Development:

Column Selection: A C18 column is a common starting point for reversed-phase chromatography. nih.govpharmaguideline.com The choice of column dimensions and particle size will influence the efficiency and analysis time. pharmaguideline.com

Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, is typically employed. nih.govresearchgate.net The pH of the aqueous phase can be adjusted to control the ionization state of the amine and indole (B1671886) functionalities, thereby influencing retention. researchgate.net

Detection: Given the presence of extensive chromophores in the quinoline (B57606) and indole rings, UV-Vis detection is a primary choice. nih.govpharmaguideline.com A photodiode array (PDA) detector would be advantageous for acquiring the full UV spectrum of the peak, aiding in peak purity assessment and identification. The selection of an optimal wavelength (λmax) is crucial for maximizing sensitivity. pharmaguideline.com

Flow Rate and Temperature: These parameters are optimized to achieve a balance between analysis time, resolution, and backpressure. nih.gov

A hypothetical HPLC method for the analysis of this compound is presented in the table below.

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and is compatible with mass spectrometry. |

| Gradient | 20-80% B over 15 minutes | To elute the compound with a reasonable retention time and good peak shape. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection | UV at 275 nm | Based on the expected UV absorbance of the quinoline and indole chromophores. |

| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particles to achieve faster analysis times, higher resolution, and improved sensitivity. mdpi.com These characteristics make UPLC particularly well-suited for high-throughput screening and the analysis of complex samples containing this compound. mdpi.comresearchgate.net

The principles of method development for UPLC are similar to those for HPLC, but with a greater emphasis on system optimization to handle the higher backpressures generated by the smaller particle size columns. The benefits of UPLC for the analysis of this compound would include reduced solvent consumption and faster sample turnaround times.

A potential UPLC method for the rapid analysis of this compound is outlined below.

| Parameter | Condition | Rationale |

| Column | C18, 2.1 x 50 mm, 1.7 µm | Standard for fast UPLC separations. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and is MS-compatible. |

| Gradient | 30-90% B over 3 minutes | Enables rapid elution of the target compound. |

| Flow Rate | 0.5 mL/min | Optimized for a 2.1 mm ID column. |

| Column Temperature | 40 °C | To reduce viscosity and improve peak shape at higher flow rates. |

| Detection | UV at 275 nm | Based on the expected UV absorbance of the quinoline and indole chromophores. |

| Injection Volume | 2 µL | Smaller injection volume is typical for UPLC to prevent column overload. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. madison-proceedings.com Direct analysis of this compound by GC is likely to be challenging due to its relatively high molecular weight and the presence of polar functional groups (amine and indole N-H), which can lead to poor peak shape and thermal degradation in the GC inlet and column. madison-proceedings.comresearchgate.net

However, GC analysis could be made feasible through derivatization. The active hydrogens on the amine and indole groups can be reacted with a suitable derivatizing agent to produce a more volatile and thermally stable derivative. Common derivatization reagents for such functional groups include silylating agents (e.g., BSTFA) or acylating agents.

Following successful derivatization, a GC-Mass Spectrometry (GC-MS) method would provide both retention time information and mass spectral data, allowing for confident identification of the compound. madison-proceedings.comnih.gov

A hypothetical GC-MS method for the analysis of a silylated derivative of this compound is detailed below.

| Parameter | Condition | Rationale |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Commonly used for silylating primary amines and indole N-H groups. |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose column suitable for a wide range of compounds. |

| Inlet Temperature | 280 °C | To ensure complete vaporization of the derivatized analyte. |

| Oven Program | 150 °C (1 min) to 300 °C at 15 °C/min | A temperature ramp to elute the derivative in a reasonable time. |

| Carrier Gas | Helium at 1.2 mL/min | Standard carrier gas for GC-MS. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |

| MS Scan Range | 50-550 m/z | To capture the molecular ion and key fragment ions of the derivative. |

Electrochemical Methods for Detection

Electrochemical methods offer a sensitive and selective alternative for the detection of electroactive compounds like this compound. nih.govrsc.org The indole and quinoline moieties, as well as the primary amine group, are all potentially susceptible to oxidation or reduction at an electrode surface. nih.govrsc.org

Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be employed to investigate the electrochemical behavior of the compound and to develop quantitative analytical methods. These methods are often characterized by their low cost, high sensitivity, and portability.

The development of an electrochemical sensor for this compound would involve the selection of a suitable electrode material (e.g., glassy carbon, carbon paste, or a modified electrode) and the optimization of the supporting electrolyte composition and pH. The resulting sensor could potentially be used for the direct determination of the compound in various samples without the need for extensive sample preparation.

Thermal Analysis Techniques

Thermal analysis techniques provide valuable information about the physical and chemical properties of materials as a function of temperature. researchgate.net For a solid compound like this compound, these methods can be used to determine its melting point, purity, and thermal stability.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orgnih.gov DSC can be used to determine the melting point, heat of fusion, and to assess the purity of this compound. researchgate.netwikipedia.org

A sharp melting endotherm on a DSC thermogram is indicative of a pure crystalline compound. The presence of impurities will typically lead to a broadening of the melting peak and a depression of the melting point. DSC can also be used to study polymorphism, which is the ability of a compound to exist in different crystalline forms. perkinelmer.com

A typical DSC analysis for this compound would involve heating a small amount of the sample in a sealed aluminum pan under a controlled atmosphere (e.g., nitrogen) at a constant heating rate.

| Parameter | Condition | Rationale |

| Sample Pan | Sealed Aluminum Pan | To contain the sample and prevent sublimation. |

| Atmosphere | Nitrogen at 50 mL/min | To provide an inert environment and prevent oxidation. |

| Heating Rate | 10 °C/min | A standard heating rate for routine analysis. |

| Temperature Range | 25 °C to 300 °C (or higher, depending on melting point) | To cover the expected melting range of the compound. |

| Reference | Empty Sealed Aluminum Pan | To provide a baseline for the heat flow measurement. |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method provides valuable information about the thermal stability and decomposition profile of a material. In the context of the chemical compound this compound, TGA would be employed to determine its thermal stability, identify decomposition temperatures, and potentially elucidate the kinetics of its thermal degradation.

A typical TGA experiment would involve placing a small, accurately weighed sample of this compound into a high-precision balance located within a furnace. The temperature of the furnace is then programmed to increase at a constant rate. The mass of the sample is continuously monitored and recorded as the temperature changes. The resulting data is plotted as a thermogram, which shows the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

Detailed Research Findings

Currently, there is no publicly available research data specifically detailing the Thermogravimetric Analysis of this compound. While TGA is a standard characterization technique for novel chemical entities, the specific thermogram and detailed decomposition characteristics for this compound have not been published in the scientific literature accessed.

Hypothetical TGA Data Table for this compound

Below is a hypothetical data table illustrating the kind of information a TGA experiment on this compound could provide. This table is for illustrative purposes only and is not based on actual experimental results.

| Parameter | Hypothetical Value | Interpretation |

| Onset of Decomposition (Tonset) | 250 °C | The temperature at which significant thermal degradation begins. |

| Temperature at Max Decomposition Rate (Tmax) | 300 °C | The temperature at which the rate of mass loss is highest. |

| Residual Mass at 600 °C | 15% | The percentage of the initial mass remaining at the end of the analysis, which could correspond to a stable char or inorganic residue. |

| Number of Decomposition Steps | 2 | Indicates a multi-step degradation process, possibly corresponding to the loss of different functional groups. |

Application of Advanced Imaging Techniques (e.g., for cellular localization in in vitro studies, without clinical context)

Advanced imaging techniques, such as fluorescence microscopy, are powerful tools for visualizing the subcellular localization of chemical compounds in in vitro settings. For a compound like this compound, which possesses a conjugated aromatic system, it may exhibit intrinsic fluorescence (autofluorescence) or could be chemically modified with a fluorescent tag to enable its visualization within cells. These studies are crucial for understanding the compound's mechanism of action at a cellular level, without any clinical interpretation.

The process would typically involve treating cultured cells with this compound. After a specific incubation period, the cells are prepared for imaging. This may involve fixing the cells, permeabilizing their membranes, and staining with fluorescent dyes that label specific organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria). A fluorescence microscope would then be used to acquire images at different wavelengths, allowing for the visualization of the compound in relation to the labeled cellular compartments.

Detailed Research Findings

As of the latest available information, there are no published studies that have utilized advanced imaging techniques to investigate the cellular localization of this compound in in vitro models. The intrinsic fluorescent properties of this specific compound and its behavior within a cellular environment have not been documented in the accessible scientific literature.

Hypothetical Cellular Localization Data Table for this compound

The following table is a hypothetical representation of the type of data that could be generated from an in vitro cellular imaging study of this compound. This is for illustrative purposes and does not reflect actual experimental findings.

| Cellular Compartment | Colocalization Signal (Hypothetical) | Interpretation |

| Nucleus | Low | The compound does not appear to significantly accumulate in the nucleus. |

| Cytoplasm | High | The compound is primarily distributed throughout the cytoplasm. |

| Mitochondria | Moderate | Some accumulation of the compound may occur in the mitochondria. |

| Cell Membrane | Low | The compound does not show significant association with the cell membrane. |

Future Research Directions and Unexplored Potential of 6 1h Indol 6 Yl Quinolin 2 Amine

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The synthesis of quinoline (B57606) and its derivatives, including 6-(1H-indol-6-yl)quinolin-2-amine, has traditionally relied on established methods like the Skraup, Friedländer, and Combes reactions. nih.govresearchgate.net However, these classical approaches often present significant drawbacks, such as prolonged reaction times, the use of hazardous reagents and solvents, and the generation of substantial waste. nih.govrsc.org Consequently, the scientific community is increasingly focusing on developing greener and more sustainable synthetic strategies. nih.govnih.gov

Future research is anticipated to prioritize the development of novel synthetic methodologies that are not only efficient but also environmentally benign. nih.govdntb.gov.ua This includes the exploration of one-pot synthesis, microwave-assisted reactions, and ultrasound-assisted synthesis, which have already shown promise in producing quinoline derivatives with improved yields and shorter reaction times. nih.gov The use of green solvents, such as water and ethylene (B1197577) glycol, is also a key area of investigation to minimize the environmental impact of chemical processes. researchgate.net

A particularly innovative approach is the use of electrochemically assisted Friedländer reactions. This method offers a reagent-free pathway to quinoline synthesis under mild conditions, achieving high conversion rates and excellent atom economy. rsc.org Further research into such electrochemical methods could lead to highly efficient and sustainable manufacturing processes for complex quinoline derivatives. Additionally, the development of catalyst-free and metal-free synthetic routes is a significant goal, aiming to reduce costs and the environmental burden associated with traditional catalysts.

Deepening Mechanistic Understanding at the Atomic Level

A thorough understanding of the reaction mechanisms at the atomic level is crucial for optimizing existing synthetic routes and designing new, more efficient ones. For quinoline synthesis, this involves detailed investigations into the intricate steps of cyclization and aromatization. acs.org Techniques such as cyclic voltammetry and controlled potential electrolysis are being employed to unravel the mechanistic pathways of reactions like the electrochemically assisted Friedländer reaction. rsc.org

Future research will likely involve a combination of experimental and computational methods to elucidate the transition states and reaction intermediates. This knowledge can guide the rational design of catalysts and reaction conditions to favor desired products and minimize side reactions. For instance, understanding the role of radical intermediates, as seen in Fe-catalyzed quinoline synthesis, can open up new avenues for reaction design. dntb.gov.ua In-situ spectroscopic techniques and advanced computational modeling will be instrumental in providing a dynamic picture of the reaction as it unfolds.

Computational Prediction of Undiscovered Interactions